Charge Density and Sulfate Content Comparison: Furcellaran vs. κ-, ι-, and λ-Carrageenans
Furcellaran exhibits the lowest charge density among the commercial carrageenans, quantified as 0.69 sulfate groups per disaccharide. This is measurably lower than κ-carrageenan (0.92), ι-carrageenan (1.53), and λ-carrageenan (2.07) [1]. The lower sulfate ester content—one sulfate group per 3.3 to 4.5 monosaccharide residues, averaging one per 3.9 monomers—directly correlates with reduced water solubility at ambient temperatures and altered cation sensitivity compared to more highly sulfated carrageenans [2].
| Evidence Dimension | Charge density (sulfate groups per disaccharide) |
|---|---|
| Target Compound Data | 0.69 sulfate groups per disaccharide |
| Comparator Or Baseline | κ-carrageenan: 0.92; ι-carrageenan: 1.53; λ-carrageenan: 2.07 |
| Quantified Difference | Furcellaran exhibits 25% lower charge density than κ-carrageenan, 55% lower than ι-carrageenan, and 67% lower than λ-carrageenan |
| Conditions | Dialysis equilibrium study with purified commercial samples |
Why This Matters
Lower charge density translates to reduced water sensitivity and altered electrolyte response, critical for formulations requiring controlled hydration or specific ionic gelation profiles.
- [1] Hugerth, A., Caram-Lelham, N., & Sundelöf, L. O. (2001). The effect of polyelectrolyte counterion specificity, charge density, and conformation on polyelectrolyte-amphiphile interaction: the carrageenan/furcellaran-amitriptyline system. Biopolymers, 58(2), 186-194. View Source
- [2] Saluri, M., Kaljuvee, K. L., Paalme, T., Reile, I., & Tuvikene, R. (2021). Structural variability and rheological properties of furcellaran. Food Hydrocolloids, 114, 106227. View Source
